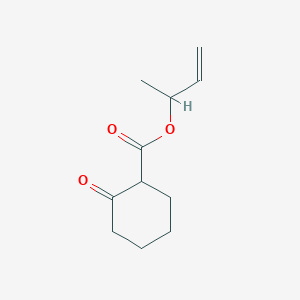
Acetic acid;fluoranthene-2,4,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;fluoranthene-2,4,8-triol is a compound that combines the properties of acetic acid and fluoranthene-2,4,8-triol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its interesting photophysical and fluorescence properties . The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .
Applications De Recherche Scientifique
Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Acetic acid;fluoranthene-2,4,8-triol can be compared to other similar compounds, such as fluoranthene-2,4,8-triol and acetic acid aloneOther similar compounds include various fluoranthene derivatives, which may have different substituents on the fluoranthene ring, leading to variations in their chemical and physical properties .
Propriétés
Numéro CAS |
73921-77-4 |
|---|---|
Formule moléculaire |
C22H22O9 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
acetic acid;fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4) |
Clé InChI |
LZPZIHCHXPHSHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



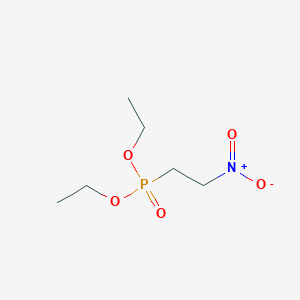
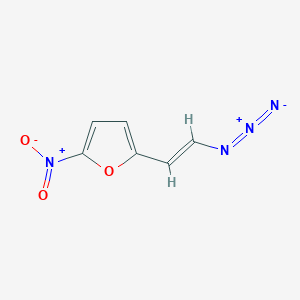



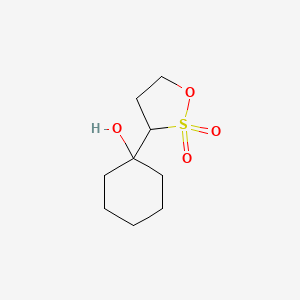
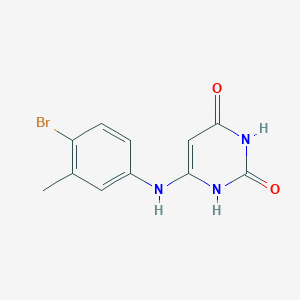
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
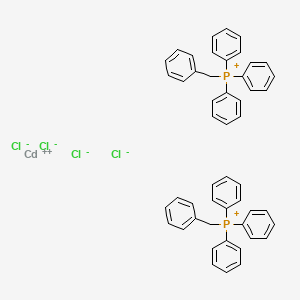
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
